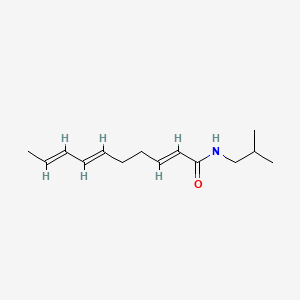
(2e,6e,8e)-n-(2-Methylpropyl)-2,6,8-decatrienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2e,6e,8e)-n-(2-Methylpropyl)-2,6,8-decatrienamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as geranylgeranylacetamide, and it is a member of the amide family of compounds. In
Applications De Recherche Scientifique
Natural Sources and Isolation
Isolation from Zanthoxylum nitidum : A study identified a new alkylamide, (2E,6E,8E)-N-(2-methylpropyl)-10-oxo-2,6,8-decatrienamide, isolated from the stems of Zanthoxylum nitidum. This compound exhibited slight antioxidant activities but no antibacterial activity against Streptococcus mutans, a bacteria causing dental caries (Chakthong et al., 2019).
Identification from Zanthoxylum bungeanum : Another study reported the isolation of similar compounds from the pericarps of Zanthoxylum bungeanum, contributing to the understanding of the chemical composition of this plant (Huang et al., 2012).
Biological Activity and Applications
Extraction Methods and Composition : Research on Spilanthes americana showed different extraction methods (SDE and SFE) affecting the composition of extracts, including nitrogenated compounds like N-(isobutyl)-2E,6Z,8E-decatrienamide (Stashenko et al., 1996).
Role in Plant Growth and Development : Alkamides like N-isobutyl-(2E,6Z,8E)-decatrienamide have been found to affect the root architecture and cell division in plants like Arabidopsis thaliana, suggesting a hormonal role for these compounds in plant growth (Ramírez-Chávez et al., 2011).
Antiplasmodial Activity : A study on Acmella ciliata identified alkamides, including (2E,6E,8E)-N-isobutyl-2,6,8-decatrienamide, showing antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria (Silveira et al., 2016).
In Vitro Cultures for Compound Production : In vitro callus cultures of Spilanthes paniculata were used for the quantification and determination of N-alkylamides, including (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide, demonstrating the potential of cell cultures for compound production (Rajendran et al., 2017).
Chemical Analysis in Various Culture Products : Chemical analysis of in vitro plantlets of Spilanthes acmella identified N-isobutyl-2E, 6Z, 8E-decatrienamide (spilanthol) as a naturally occurring insecticide, highlighting the insecticidal potential of these compounds (Leng et al., 2011).
Use in Pheromone Studies : Research on the sex pheromone of the Israeli pine bast scale, Matsucoccus josephi, included the study of similar compounds to understand the pheromonal activity and attractancy in insects (Dunkelblum et al., 1995).
Propriétés
IUPAC Name |
(2E,6E,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4+,7-6+,11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOCHUWSGYYSFW-RXTMUMTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCC=CC(=O)NCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/CC/C=C/C(=O)NCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2e,6e,8e)-n-(2-Methylpropyl)-2,6,8-decatrienamide | |
CAS RN |
76361-77-8 |
Source


|
| Record name | N-(2-Methylpropyl)-2,6,8-decatrienamide, (2E,6E,8E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076361778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-METHYLPROPYL)-2,6,8-DECATRIENAMIDE, (2E,6E,8E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K2O4RQ57D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

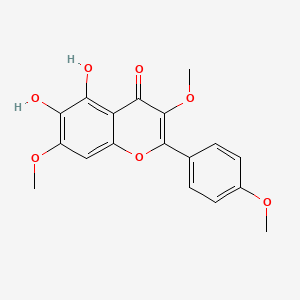
![N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine](/img/structure/B1245485.png)
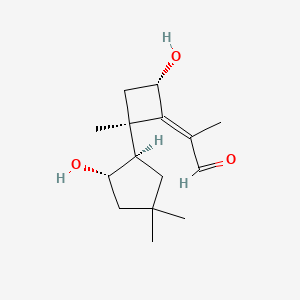
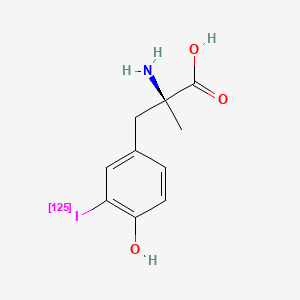
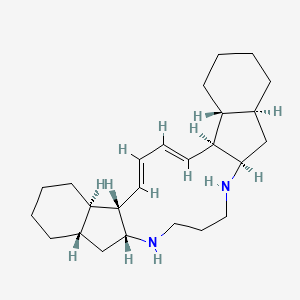
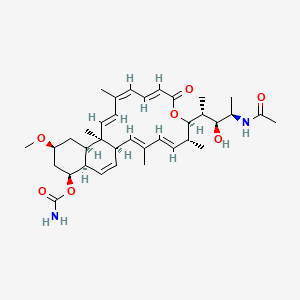
![4-[(1Z,5E,7E)-11-Methoxytetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1245496.png)
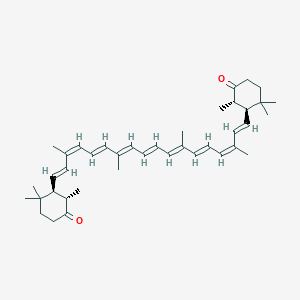
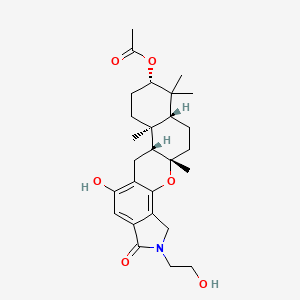
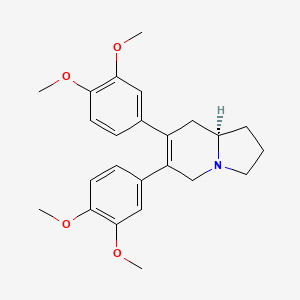
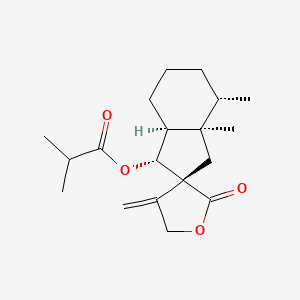
![methyl (7R,8R)-6-formyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylate](/img/structure/B1245503.png)
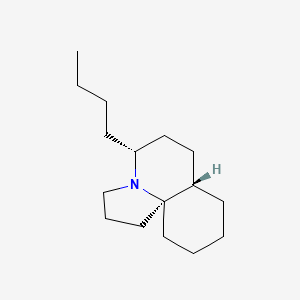
![(4R)-2-[(5-hydroxy-1H-indol-3-yl)methyl]-4-thiazolidinecarboxylic acid](/img/structure/B1245506.png)